LSD1 Inhibitor Annotation and Class-Level Context
The Therapeutic Target Database annotates this compound (as 'Pyrimidine derivative 18') as a small-molecule inhibitor of lysine-specific histone demethylase 1 (LSD1) [1]. The patent review from which the compound originates (PMID 27019002) describes LSD1 inhibitors with demonstrated potency in the low nanomolar to micromolar range across multiple chemical series [2]. However, the specific IC50 or Ki value for this exact compound against LSD1 is not publicly disclosed in the TTD entry or in the accessible patent literature. Consequently, no quantitative head-to-head comparison with clinical-stage LSD1 inhibitors (e.g., GSK2879552, ORY-1001, or pulrodemstat/CC-90011) can be performed for this entry.
| Evidence Dimension | LSD1 inhibitory activity (annotated target) |
|---|---|
| Target Compound Data | Not publicly available (annotated as LSD1 inhibitor in TTD) |
| Comparator Or Baseline | Clinical LSD1 inhibitors (e.g., pulrodemstat, ORY-1001) with reported IC50 values in the low nanomolar range |
| Quantified Difference | Cannot be quantified from available data |
| Conditions | Annotation derived from patent literature; assay conditions not disclosed for this specific compound |
Why This Matters
The LSD1 target annotation suggests a defined biological hypothesis, but the absence of quantitative potency data precludes any claim of superiority or differentiation from other LSD1 inhibitors.
- [1] Therapeutic Target Database (TTD). Drug ID D0N2QZ, Pyrimidine derivative 18. https://idrblab.net/ttd/data/drug/details/d0n2qz (accessed 2026-04-29). View Source
- [2] Stazi, G. et al. LSD1 inhibitors: a patent review (2010-2015). Expert Opin. Ther. Pat. 2016, 26(5), 565-580. PMID: 27019002. View Source
